
3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing quinoline and piperazine rings are known to undergo a variety of chemical reactions. For example, quinolines can participate in electrophilic substitution reactions, while piperazines can undergo reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, while the sulfonyl group could make it more polar .科学的研究の応用
Synthesis and Antibacterial Activity
A series of novel fluoroquinolone compounds, including those structurally related to the specified chemical, have been synthesized and evaluated for their antibacterial activity. These compounds were prepared through a combination of various chemical reactions, confirming their structures with NMR, UV, IR, FAB-MS, among other methods. Their synthesis contributes to the development of new antibacterial agents with potential applications in treating bacterial infections (Jian-yong Li et al., 2004).
Anticancer Activities
Research into 4-aminoquinoline derivatives, designed and synthesized through a hybrid pharmacophore approach, has highlighted their potential anticancer activities. These compounds, including variants structurally related to the specified molecule, demonstrated cytotoxicity against various breast tumor cell lines, suggesting their promise as effective and potentially safe anticancer agents (V. Solomon et al., 2019).
Photochemical Properties
The photochemistry of ciprofloxacin, a compound closely related to the specified chemical, has been studied in aqueous solutions. This research provides insights into the photochemical behaviors of fluoroquinolones, including substitution reactions and the stability of these compounds under various conditions, which is essential for understanding their degradation pathways and designing more stable therapeutic agents (M. Mella et al., 2001).
Molecular Docking and Antimicrobial Studies
Novel quinolone-3-carbaldehyde derivatives have been synthesized and characterized, with their structures confirmed through various spectroscopic methods. Molecular docking studies of these compounds, aimed at evaluating their antimicrobial activity, suggest their potential as antimicrobial agents, providing a foundation for further investigation into their therapeutic applications (N. Desai et al., 2017).
Synthesis and Anti-Tumor Activity
Research into 7-fluoro-4-(1-piperazinyl) quinolines has explored their synthesis and in vitro anti-tumor activities against various human carcinoma cell lines. This work highlights the potential of such compounds, structurally related to the specified molecule, in cancer therapy, especially for targeting EGFR-expressing tumors (Dan Liu et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-19-8-10-22(16-20(19)2)36(33,34)27-18-30-24-11-9-21(29)17-23(24)28(27)32-14-12-31(13-15-32)25-6-4-5-7-26(25)35-3/h4-11,16-18H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFALTYHKDWQUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

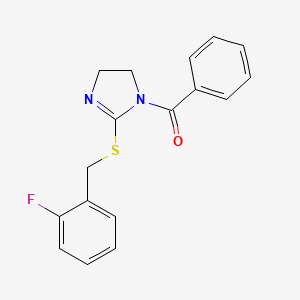

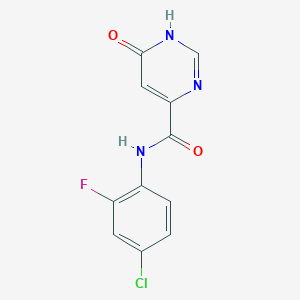
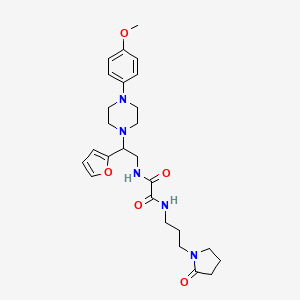

![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)
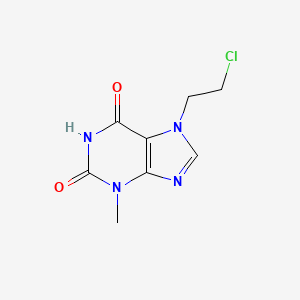
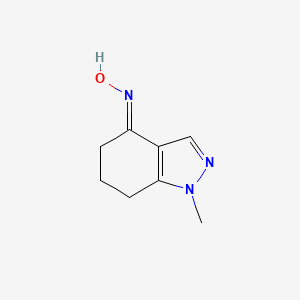
![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)
![tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2710912.png)
![N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2710917.png)
![N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2710918.png)
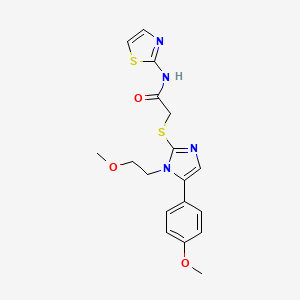
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2710921.png)